Tetrahydropapaveroline
Overview
Description
Tetrahydropapaveroline is a benzylisoquinoline alkaloid that is a significant metabolic product of dopamine. It is found in the brainstem and liver homogenates of rats and has been identified through various chromatographic and spectrophotometric methods . This compound is known for its pharmacological activity and is of interest due to its potential neurobiological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydropapaveroline can be synthesized through a stepwise fermentation process using engineered Escherichia coli. This method involves separating the dopamine-producing step from the subsequent this compound-producing step to avoid undesirable reactions. The yield of this compound can be significantly improved by adding ascorbic acid .
Industrial Production Methods: Industrial production of this compound primarily involves microbial synthesis due to the complexity of traditional synthetic methods. This approach allows for high yields in a short time with low costs. The stepwise fermentation method has been demonstrated to be effective for producing this compound and other benzylisoquinoline alkaloids .
Chemical Reactions Analysis
Types of Reactions: Tetrahydropapaveroline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metals, which generate reactive oxygen species.
Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Tetrahydropapaveroline has diverse applications in scientific research:
Mechanism of Action
Tetrahydropapaveroline exerts its effects through β-sympathomimetic activity, similar to isoprenaline. It elicits positive inotropic and chronotropic activities in isolated atria and increases coronary flow in isolated mammalian hearts . The compound’s effects are mediated through β-adrenergic receptors, and its actions can be blocked by β-adrenergic blocking agents such as propranolol .
Comparison with Similar Compounds
Isoprenaline: Shares β-sympathomimetic effects with tetrahydropapaveroline.
Papaverine: Another benzylisoquinoline alkaloid with smooth muscle relaxant properties.
Reticuline: An intermediate in the biosynthesis of various benzylisoquinoline alkaloids.
Uniqueness: this compound is unique due to its role as a dopamine metabolite and its specific pharmacological profile. Unlike other similar compounds, it is primarily studied for its neurobiological properties and its potential therapeutic applications in the context of dopamine metabolism .
Properties
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.BrH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAADYLVPNMRUKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]C(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16659-88-4, 4747-99-3 | |
Record name | 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16659-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydropapaveroline bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016659884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydropapaveroline hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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